![molecular formula C15H13ClN2O2 B5773525 N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as CCMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCMI is a derivative of benzenecarboximidamide and has a molecular formula of C16H14ClN3O2.
Mecanismo De Acción
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. By inhibiting this enzyme, N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide for lab experiments is its specificity. It targets a specific enzyme involved in cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of research is in the development of new cancer treatments based on N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. Researchers are also exploring the potential of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms of action of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide and its effects on various biological pathways.
Métodos De Síntesis
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized through a reaction between 4-methylbenzenecarboximidamide and 2-chlorobenzoyl chloride. The reaction takes place in the presence of a catalyst and an organic solvent. The resulting product is then purified through a series of filtration and crystallization steps. The yield of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is typically around 70-80%.
Aplicaciones Científicas De Investigación
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied for its potential applications in various fields of science. One of the main areas of research is in the field of cancer treatment. N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVXRZWXVOTLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

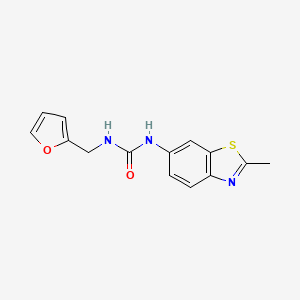
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
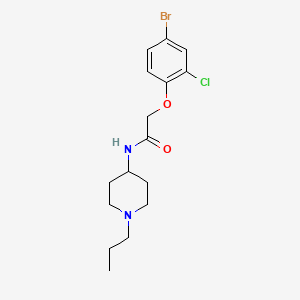
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
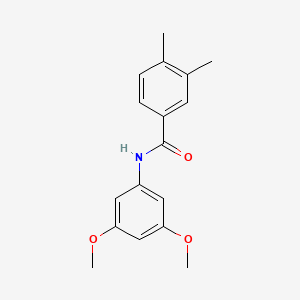
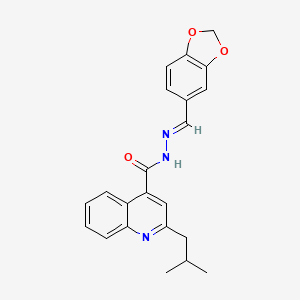
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
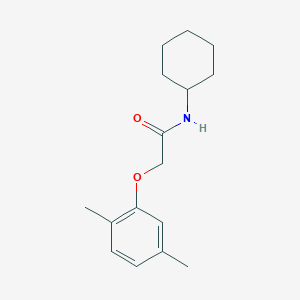
![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)